(2R)-2-amino-3-(quinolin-6-yl)propanoic acid
CAS No.:
Cat. No.: VC18098046
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O2 |
|---|---|
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | (2R)-2-amino-3-quinolin-6-ylpropanoic acid |
| Standard InChI | InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H,7,13H2,(H,15,16)/t10-/m1/s1 |
| Standard InChI Key | GVUXWMQJDJQMLK-SNVBAGLBSA-N |
| Isomeric SMILES | C1=CC2=C(C=CC(=C2)C[C@H](C(=O)O)N)N=C1 |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)CC(C(=O)O)N)N=C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a quinoline ring substituted at the sixth position, linked via a methylene group to a chiral amino acid core. Key features include:
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Molecular Formula: C₁₂H₁₂N₂O₂
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Molecular Weight: 216.24 g/mol
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IUPAC Name: (2R)-2-amino-3-quinolin-6-ylpropanoic acid
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Stereochemistry: The (2R) configuration confers chirality, critical for biological interactions .
Structural Representations:
Synthesis and Manufacturing
Asymmetric Synthesis
The synthesis of (2R)-2-amino-3-(quinolin-6-yl)propanoic acid typically employs asymmetric catalytic methods to achieve enantiomeric purity:
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Transition Metal Catalysis: Palladium or ruthenium catalysts facilitate stereoselective C–H functionalization, enabling quinoline-6-yl group incorporation.
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Ionic Liquid-Mediated Reactions: Solvents like 1-butyl-3-methylimidazolium tetrafluoroborate enhance reaction efficiency and reduce environmental impact.
Alternative Routes
A multi-step approach reported for analogous compounds involves:
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Vilsmeier-Haack Formylation: Introduces formyl groups to aromatic precursors.
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Erlenmeyer-Plöchl Reaction: Forms dehydroamino acid intermediates.
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Transition Metal | 78 | >99 | High stereoselectivity |
| Ionic Liquid | 85 | 98 | Eco-friendly solvent system |
| Multi-Step Synthesis | 65 | 95 | Scalability |
Biological Activity and Mechanisms
Neuroprotective Effects
The quinoline moiety’s planar structure allows penetration of the blood-brain barrier. In vitro studies suggest modulation of glutamate receptors and inhibition of excitotoxicity, potentially mitigating neurodegenerative conditions like Alzheimer’s disease .
Enzyme Modulation
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Cyclooxygenase-2 (COX-2) Inhibition: Reduces prostaglandin synthesis, implicating anti-inflammatory applications.
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Kinase Interactions: Computational docking studies predict binding to tyrosine kinases involved in cancer pathways .
Comparative Analysis with Analogues
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| (2R)-2-Amino-3-(quinolin-6-yl)PA | Quinolin-6-yl substitution | Neuroprotection, kinase inhibition |
| 2-Aminoquinoline | Lacks amino acid backbone | Antimalarial activity |
| 3-Quinolinecarboxylic acid | Carboxylic acid at position 3 | Antibacterial effects |
The chiral amino acid backbone in (2R)-2-amino-3-(quinolin-6-yl)propanoic acid enhances target specificity compared to simpler quinoline derivatives .
Challenges and Future Directions
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